N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0718933
InChI: InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

CAS No.:

Cat. No.: VC0718933

Molecular Formula: C17H18ClN3O2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide -

Specification

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
IUPAC Name N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide
Standard InChI InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)
Standard InChI Key WYTQYFZTPBNNHI-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator